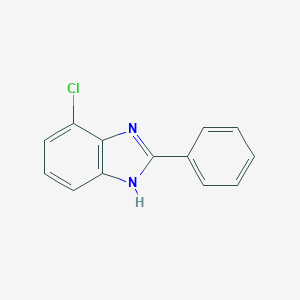

4-chloro-2-phenyl-1H-benzimidazole

描述

BenchChem offers high-quality 4-chloro-2-phenyl-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-2-phenyl-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

71635-98-8 |

|---|---|

分子式 |

C13H9ClN2 |

分子量 |

228.67 g/mol |

IUPAC 名称 |

4-chloro-2-phenyl-1H-benzimidazole |

InChI |

InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) |

InChI 键 |

QCPLGVDMLXCVCP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |

规范 SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |

产品来源 |

United States |

Synthesis of 4-Chloro-2-phenyl-1H-benzimidazole: A Methodological Whitepaper

Executive Summary

Benzimidazoles represent a privileged heterocyclic pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous antimicrobial, antiproliferative, and anthelmintic agents[1]. Specifically, 4-chloro-2-phenyl-1H-benzimidazole is a high-value target; the strategic placement of the chlorine atom at the 4-position imparts unique electronic and steric properties that enhance its binding affinity in biological targets[1]. This whitepaper provides an in-depth, field-proven technical guide for its synthesis, focusing on mechanistic causality, catalytic optimization, and self-validating experimental protocols.

Retrosynthetic Rationale & Regiocontrol

A critical failure point in novice synthetic design is the assumption that the target can be achieved by synthesizing a generic 2-phenyl-1H-benzimidazole from unsubstituted o-phenylenediamine[2], followed by late-stage electrophilic chlorination.

The Causality of Starting Material Selection: Direct chlorination of the benzimidazole core is highly regioselective for the 5- and 6-positions. The imidazole nitrogen atoms direct electrophilic aromatic substitution to these less sterically hindered, electron-rich sites. Attempting to force chlorination at the 4-position results in complex, inseparable mixtures.

Therefore, to establish absolute regiocontrol, the field-standard methodology employs a bottom-up approach using a pre-functionalized precursor:3[3][4]. Condensing this specific diamine with benzaldehyde unambiguously yields the target. (Note: Due to rapid proton exchange between the N1 and N3 atoms in solution, the 4-chloro and 7-chloro tautomers are chemically equivalent).

Reaction Mechanism

The synthesis proceeds via an 2[2][5], which can be broken down into three distinct mechanistic phases:

-

Condensation: The primary amine groups of 3-chloro-1,2-phenylenediamine undergo nucleophilic addition to the carbonyl carbon of benzaldehyde, followed by dehydration to form a Schiff base (imine) intermediate[2][6].

-

Intramolecular Cyclization: The adjacent secondary amine attacks the electrophilic imine carbon, closing the ring to form a non-aromatic benzimidazoline intermediate[2].

-

Oxidative Dehydrogenation: To restore aromaticity and achieve the thermodynamic sink of the benzimidazole core, the intermediate must be oxidized (loss of 2H). This requires an external oxidant or catalytic system[5][7].

Fig 1: Reaction mechanism for the oxidative cyclocondensation of 4-chloro-2-phenyl-1H-benzimidazole.

Catalytic Systems & Quantitative Optimization

The choice of catalyst dictates the reaction kinetics, environmental impact, and scalability. Below is a summarized comparison of modern catalytic systems utilized for benzimidazole synthesis from o-phenylenediamines and aldehydes.

| Catalytic System | Solvent Matrix | Temp | Time | Yield | Selectivity / Operational Notes | Ref |

| None (Air) | Water | 100 °C | 15 min | 41-92% | Poor; prone to forming 1,2-disubstituted byproducts. | [8] |

| Na₂S₂O₅ (2.0 eq) | EtOH / H₂O (9:1) | 80 °C | 2 h | 85-95% | Excellent; water fraction is critical for salt solubility. | [7] |

| Er(OTf)₃ (1 mol%) | Solvent-free | 60 °C (MW) | 5-10 min | 86-99% | Superior speed; requires microwave (MW) reactor setup. | [9] |

| Co(acac)₂ (5 mol%) | Methanol | 25 °C | 4 h | 97% | Ideal for heat-sensitive substrates; longer reaction time. | [6] |

| Au/TiO₂ (1 mol%) | CHCl₃ / MeOH | 25 °C | 2 h | ~96% | High yield; requires specialized nanoparticle synthesis. | [5] |

Optimized Experimental Protocol

For standard drug development laboratories, the 7 offers the best balance of scalability, cost-efficiency, and operational simplicity[7][10].

Experimental Causality Note: While generic protocols often utilize anhydrous organic solvents, the introduction of a 10% aqueous fraction (EtOH/H₂O 9:1) is a critical experimental choice here. The water significantly enhances the solubility of the inorganic Na₂S₂O₅ salt, preventing the need for extreme reflux temperatures that can lead to thermal degradation of the Schiff base intermediate[7].

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Step-by-Step Methodology:

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-1,2-phenylenediamine (10 mmol, 1.43 g) and benzaldehyde (10 mmol, 1.06 g) in 20 mL of an Ethanol/Water (9:1 v/v) mixture[7].

-

Catalyst Addition: Add sodium metabisulfite (Na₂S₂O₅) (15 mmol, 2.85 g) directly to the stirring solution[7].

-

Oxidative Cyclocondensation: Attach a reflux condenser and heat the mixture to 80 °C. Stir continuously for 2 to 4 hours[7][11]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) as the eluent[1][7].

-

Quenching: Once TLC indicates the complete consumption of the starting diamine, remove the flask from heat. While still warm, pour the mixture dropwise into 100 mL of vigorously stirred crushed ice/water[2][11]. The target compound will rapidly precipitate as a crude solid.

-

Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with cold distilled water (to remove residual inorganic salts) and cold hexane (to remove any unreacted benzaldehyde traces)[7].

-

Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-chloro-2-phenyl-1H-benzimidazole[2][6]. Dry under a vacuum at 60 °C.

Analytical Validation (Self-Validating System)

Every robust protocol must be a self-validating system. Relying solely on the TLC disappearance of the starting diamine is insufficient, as the intermediate benzimidazoline possesses a similar Rf value. True validation requires the following spectroscopic confirmations:

-

¹H NMR (DMSO-d6): Confirm the disappearance of the highly deshielded aldehyde proton (~10.0 ppm). The successful formation of the benzimidazole core is validated by the appearance of a broad, exchangeable singlet downfield (>12.5 ppm) corresponding to the imidazole N-H proton[7]. The aromatic region will display an AMX spin system for the core protons, confirming the asymmetric 4-chloro substitution.

-

LC-MS (ESI+): Confirm the exact mass corresponding to C13H9ClN2 ( [M+H]+ m/z ≈ 229.05). Crucially, the isotopic pattern must show the characteristic 3:1 ratio of the ³⁵Cl and ³⁷Cl isotopes, validating the retention of the halogen atom[9].

References

-

[2] BenchChem. Synthesis of Benzimidazole Derivatives from Aldehydes: A Detailed Protocol. 2

-

[8] Beilstein Journal of Organic Chemistry. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. 8

-

[9] NIH PMC. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.9

-

[6] ThaiScience. Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. 6

-

[5] MDPI. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. 5

-

[1] EvitaChem. Buy 4-chloro-2-phenyl-1H-benzimidazole (EVT-1184377). 1

-

[7] Indian Academy of Sciences. A facile and efficient synthesis of benzimidazole as potential anticancer agents. 7

-

[10] LOCKSS. Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles and Cytotoxicity Evaluation. 10

-

[11] SRCE. Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. 11

-

[3] Google Patents. US4138568A - Process for the manufacture of benzimidazolones-(2).3

-

[4] ResearchGate. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. 4

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]

- 6. thaiscience.info [thaiscience.info]

- 7. ias.ac.in [ias.ac.in]

- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. hrcak.srce.hr [hrcak.srce.hr]

Physical and chemical properties of 4-chloro-2-phenyl-1H-benzimidazole

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-chlorophenyl)-1H-benzimidazole

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, stands as a privileged scaffold in medicinal chemistry and materials science.[1] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3]

This guide focuses on a specific, well-characterized derivative: 2-(4-chlorophenyl)-1H-benzimidazole (CAS No: 1019-85-8) . The introduction of a 4-chlorophenyl group at the 2-position of the benzimidazole core significantly modulates its electronic and steric properties. This substitution pattern has been explored extensively for its potential to enhance biological efficacy, making a thorough understanding of its physicochemical properties essential for researchers in drug discovery and chemical synthesis.[3]

A Note on Nomenclature: While the topic refers to "4-chloro-2-phenyl-1H-benzimidazole," the predominant and well-documented compound in scientific literature is 2-(4-chlorophenyl)-1H-benzimidazole, where the chlorine atom is on the phenyl ring. This guide will focus on this specific, widely studied isomer.

Synthesis and Mechanistic Rationale

The most prevalent and efficient synthesis of 2-(4-chlorophenyl)-1H-benzimidazole involves the acid-catalyzed condensation of o-phenylenediamine with 4-chlorobenzaldehyde. This reaction, a variation of the Phillips-Ladenburg synthesis, is valued for its reliability and generally high yields.

The underlying mechanism hinges on the nucleophilic nature of the diamine and the electrophilic character of the aldehyde's carbonyl carbon. The acidic catalyst plays a crucial role by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by one of the amine groups of o-phenylenediamine. This is followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the stable aromatic benzimidazole ring.

Experimental Protocol: Catalyst-Driven Condensation

This protocol outlines a common and effective method for laboratory-scale synthesis.

Reagents and Materials:

-

o-Phenylenediamine

-

4-Chlorobenzaldehyde

-

Ethanol (Solvent)

-

Catalyst (e.g., p-Toluenesulfonic acid (p-TSOH)[4], Boric Acid[5], or reflux without a strong catalyst[6])

-

Ice-cold water

-

Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve stoichiometric equivalents of o-phenylenediamine (1.0 mol eq.) and 4-chlorobenzaldehyde (1.0 mol eq.) in ethanol.[6]

-

Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 0.1 mol eq. of p-TSOH). The catalyst is critical for accelerating the reaction by activating the aldehyde.[4]

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-5 hours).[7]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water to precipitate the product.[7]

-

Purification: Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove any residual catalyst and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product as a crystalline solid.[7]

Caption: A generalized workflow for the synthesis of 2-(4-chlorophenyl)-1H-benzimidazole.

Core Physicochemical Properties

The physical properties of the compound are summarized below. These characteristics are fundamental for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉ClN₂ | [8][9] |

| Molecular Weight | 228.67 g/mol | [8] |

| Appearance | White, pale yellow, or brown crystalline solid/powder | [5][9][10][11] |

| Melting Point | 290-298 °C (values vary with purity) | [11][12] |

| Solubility | Soluble in methanol, ethanol, and DMSO | [12][13] |

| CAS Number | 1019-85-8 | [8][14] |

The high melting point is indicative of a stable crystal lattice structure, likely reinforced by intermolecular hydrogen bonding. Solubility in polar organic solvents like DMSO and ethanol is typical for benzimidazole derivatives and is crucial for preparing solutions for spectroscopic analysis and biological assays.

Spectroscopic and Structural Elucidation

A combination of spectroscopic and crystallographic techniques provides a complete picture of the molecule's structure, from bond vibrations to its three-dimensional arrangement in a solid state.

Caption: 2D structure of 2-(4-chlorophenyl)-1H-benzimidazole.

Infrared (IR) Spectroscopy

IR spectroscopy is a primary tool for identifying key functional groups. The spectrum is dominated by characteristic vibrations of the benzimidazole core and its substituents.

| Wavenumber (cm⁻¹) | Vibration Type | Significance | Source(s) |

| 3300 - 3450 | N-H Stretch | Confirms the presence of the imidazole secondary amine. | [10][12] |

| ~3060 | Aromatic C-H Stretch | Indicates the aromatic rings. | [12] |

| 1600 - 1625 | C=N Stretch (Imine) | Characteristic of the imidazole ring. | [10][12] |

| 1420 - 1460 | Aromatic C=C Stretch | Confirms the benzene and phenyl rings. | [7][12] |

| ~680 - 860 | C-Cl Stretch | Indicates the presence of the chloro-substituent. | [4][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. The data below is for a typical spectrum recorded in DMSO-d₆.

¹H NMR:

-

δ ~12.9 ppm (br s, 1H): This downfield, broad singlet is characteristic of the acidic N-H proton of the imidazole ring.[12]

-

δ ~8.1 ppm (d, 2H): Protons on the chlorophenyl ring ortho to the benzimidazole linkage.[12]

-

δ ~7.3-7.6 ppm (m, 6H): A complex multiplet region corresponding to the remaining four protons on the benzimidazole ring system and the two protons on the chlorophenyl ring meta to the linkage.[12]

¹³C NMR:

-

δ ~151 ppm: The C2 carbon of the imidazole ring, significantly deshielded due to its attachment to two nitrogen atoms.[12]

-

δ ~111-144 ppm: A series of signals corresponding to the aromatic carbons of the benzimidazole and chlorophenyl rings.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for further structural verification.

-

ESI-MS (m/z): A prominent peak is observed at approximately 228.5 [M]+ or 229.1 [M+H]+, corresponding to the molecular ion of the compound.[8][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure.

-

Crystal System: Orthorhombic, with the space group Pbca.[6]

-

Molecular Geometry: The molecule is non-planar. A significant dihedral angle of approximately 27.1° exists between the plane of the benzimidazole system and the 4-chlorophenyl ring.[6]

-

Intermolecular Interactions: In the solid state, molecules are linked into chains by intermolecular N-H···N hydrogen bonds between the N-H of one molecule and the imine nitrogen (C=N) of an adjacent molecule. This hydrogen bonding is a key factor contributing to the compound's high melting point and crystalline nature.[6]

Chemical Reactivity and Biological Potential

The chemical reactivity of 2-(4-chlorophenyl)-1H-benzimidazole is centered around the benzimidazole ring and the chlorophenyl substituent.

-

N-Substitution: The N-H proton is acidic and can be readily removed by a base, allowing for a wide range of N-alkylation and N-acylation reactions to produce diverse libraries of derivatives.[9]

-

Aromatic Substitution: While the chlorophenyl ring is generally deactivated towards electrophilic substitution, it can participate in nucleophilic aromatic substitution under specific, often harsh, conditions.[9]

The inherent biological activity of the benzimidazole scaffold, enhanced by the lipophilic and electron-withdrawing nature of the 4-chlorophenyl group, makes this compound a valuable platform for drug discovery. Derivatives have demonstrated significant potential as:

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[3][9]

-

Anticancer Agents: Showing antiproliferative effects against several cancer cell lines.[3][9]

Conclusion

2-(4-chlorophenyl)-1H-benzimidazole is a well-characterized compound with a rich profile of physical and chemical properties. Its straightforward synthesis, stable crystalline nature, and distinct spectroscopic signatures make it an ideal building block for further chemical modification. The proven biological relevance of its scaffold ensures that it will remain a molecule of high interest for researchers in medicinal chemistry, chemical biology, and materials science who aim to develop novel therapeutic agents and functional materials.

References

-

Nor, N. H. M., et al. (2012). 2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 68(4), o799. [Link]

-

Supporting Information for various benzimidazole derivatives. (n.d.). Royal Society of Chemistry. [Link]

-

Hossain, M. K., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 12(1), 1957. [Link]

-

PubChem. (n.d.). 2-(4-Chlorophenyl)benzimidazole. National Center for Biotechnology Information. [Link]

-

Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 523-531. [Link]

-

Deshmukh, R., Jha, A., & Gupta, J. K. (2010). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 3(3), 470-473. [Link]

-

Krishnamurthy, G., et al. (2014). Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1189. [Link]

-

Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1), 82. [Link]

-

Chemical Synthesis Database. (2025). 2-(4-chlorophenyl)-1H-benzimidazole. [Link]

-

Jansson, D., et al. (2019). Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. Angewandte Chemie International Edition, 58(40), 14162-14166. [Link]

-

Sharma, D., & Narasimhan, B. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]

-

Srivastava, R., et al. (2021). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research, 13(4), 221-226. [Link]

-

Husain, A., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. BMC Chemistry, 13(1), 53. [Link]

-

Kumar, B. V., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of the Serbian Chemical Society, 76(9), 1215-1224. [Link]

-

Jian, F. F., et al. (2006). 2-(4-Chlorophenyl)-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5194-o5195. [Link]

-

Can, N. P., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(45), 29193-29215. [Link]

-

Ghorbani-Vaghei, R., & Amiri, M. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. New Journal of Chemistry, 41(19), 11029-11035. [Link]

-

Shingare, M. S., et al. (2013). SYNTHESIS, SPECTRAL CHARACTERISATION AND PHYSIOCHEMICAL PROPERTIES DETERMINATION OF SUBSTITUTED {4-(1H-BENZIMIDAZOL-2-YL) PHEN. International Journal of Pharmacy and Biological Sciences, 3(4), 606-613. [Link]

-

Al-Amiery, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969. [Link]

-

O'Neil, M. J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck and Co., Inc.[Link]

Sources

- 1. isca.me [isca.me]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. evitachem.com [evitachem.com]

- 10. rsc.org [rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ias.ac.in [ias.ac.in]

- 13. 2-Phenyl-1H-benzimidazole [drugfuture.com]

- 14. chemsynthesis.com [chemsynthesis.com]

CAS number 71635-98-8 properties and suppliers

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile (CAS No: 28049-61-8), a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, applications, and safety protocols, supported by field-proven insights and authoritative references.

Introduction and Core Concepts

1-(4-Chlorophenyl)cyclobutane-1-carbonitrile is a versatile organic compound that has garnered significant attention in medicinal chemistry.[1] Its unique structure, featuring a cyclobutane ring substituted with a 4-chlorophenyl group and a nitrile moiety, makes it a valuable building block for complex molecular architectures.[1] This compound is most notably recognized as a crucial intermediate in the synthesis of Sibutramine and its pharmacologically active metabolites.[2] The availability of high-purity 1-(4-chlorophenyl)cyclobutane-1-carbonitrile is paramount for the successful development of these and other novel therapeutic agents.[3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective application in research and development. The key properties of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 28049-61-8 | [1][2][4][5] |

| Molecular Formula | C₁₁H₁₀ClN | [2][4][5] |

| Molecular Weight | 191.66 g/mol | [2][4] |

| Appearance | Colorless Oil or Liquid | [2][6] |

| Boiling Point | 295 °C (lit.) | [2] |

| Density | 1.137 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.548 (lit.) | [2] |

| Purity | Typically ≥97% or ≥98.0% (GC) | [2][7] |

| SMILES String | N#CC1(C2=CC=C(Cl)C=C2)CCC1 | [7] |

| InChI Key | XQONXPWVIZZJIL-UHFFFAOYSA-N | [2] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol is based on established synthetic routes.[4]

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile

Objective: To synthesize 1-(4-chlorophenyl)cyclobutane-1-carbonitrile from 4-chlorobenzyl cyanide and 1,3-dibromopropane.

Materials:

-

4-Chlorobenzyl cyanide

-

Sodium hydride (NaH)

-

Dry Dimethyl sulfoxide (DMSO)

-

1,3-Dibromopropane

-

Ice water

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas supply

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: Under an inert argon atmosphere, prepare a stirred suspension of sodium hydride (4.4 g) in dry DMSO. The use of an inert atmosphere is critical to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

-

Deprotonation: To the suspension from step 1, add a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) over 5 minutes at 25°C. Stir the mixture for 30 minutes. This step involves the deprotonation of the benzylic proton of 4-chlorobenzyl cyanide by the strong base sodium hydride, forming a resonance-stabilized carbanion.

-

Cyclization: Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C. Stir for an additional 40 minutes. The generated carbanion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an Sₙ2 reaction. A subsequent intramolecular Sₙ2 reaction leads to the formation of the cyclobutane ring.

-

Quenching and Extraction: Quench the reaction by pouring the mixture into ice water (500 ml). Extract the aqueous layer with dichloromethane (3 x 75 ml).[4] The addition of ice water stops the reaction and dissolves inorganic byproducts.

-

Purification: Evaporate the combined dichloromethane extracts and subsequently extract the residue with diethyl ether (4 x 50 ml). Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product as an oil.[4]

-

Final Purification: Purify the crude oil by distillation (bp 90°C at 10⁻⁶ Torr) to obtain the final product.[4]

Application in Drug Development: Synthesis of Sibutramine

The primary application of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile is as a key precursor in the synthesis of Sibutramine, a norepinephrine-dopamine reuptake inhibitor previously used for the treatment of obesity.[8][9] The nitrile group of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile serves as a versatile handle for the introduction of the side chain required for the final drug molecule.

Key Synthetic Transformation: Tandem Grignard-Reduction

A pivotal step in the synthesis of Sibutramine from 1-(4-chlorophenyl)cyclobutane-1-carbonitrile involves a tandem Grignard-reduction reaction.[8] This transformation allows for the direct conversion of the nitrile to the corresponding amine with the desired side chain.

Conceptual Reaction Pathway:

-

Grignard Reaction: The nitrile is reacted with an appropriate Grignard reagent, such as isobutylmagnesium bromide, to form an imine intermediate.

-

Reduction: The imine intermediate is then reduced in situ to the corresponding amine, yielding a key precursor to Sibutramine.

Safety, Handling, and First Aid

Due to its chemical nature, 1-(4-chlorophenyl)cyclobutane-1-carbonitrile must be handled with appropriate safety precautions. The following information is a summary of the known hazards and recommended safety measures.

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]

-

Skin Irritation: Causes skin irritation.[11]

-

Eye Irritation: Causes serious eye irritation.[11]

| GHS Hazard Statements (H-codes) | GHS Precautionary Statements (P-codes) |

| H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[10][11] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11] |

| H315: Causes skin irritation.[11] | P264: Wash skin thoroughly after handling.[12] |

| H319: Causes serious eye irritation.[11] | P270: Do not eat, drink or smoke when using this product.[11] |

| P271: Use only outdoors or in a well-ventilated area.[11] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[12] | |

| P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[11] | |

| P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[11] | |

| P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[11] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] | |

| P332 + P313: If skin irritation occurs: Get medical advice/attention.[11] | |

| P337 + P313: If eye irritation persists: Get medical advice/attention.[12] | |

| P362 + P364: Take off contaminated clothing and wash it before reuse.[11] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[10]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, use a suitable respirator.[10]

First-Aid Measures:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[13]

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Dispose of contents/container to an approved waste disposal plant.[13]

Commercial Suppliers

1-(4-Chlorophenyl)cyclobutane-1-carbonitrile is available from a number of chemical suppliers. The following table lists some of the known suppliers and the typical purity of their products.

| Supplier | Purity |

| Sigma-Aldrich | 97% |

| Advanced ChemBlocks | 97.00% |

| Lab Pro Inc. | Min. 98.0% (GC) |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) |

| BLD Pharm | Research Use Only |

| Santa Cruz Biotechnology | For Research Use Only |

| Aquigen Bio | High-quality reference standard |

| NINGBO INNO PHARMCHEM CO., LTD. | High-purity |

| SynZeal | Reference Standard |

References

-

PrepChem.com. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Role of 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Modern Drug Synthesis. Retrieved from [Link]

-

Jeffery, J. E., Kerrigan, F., Miller, T. K., Smith, G. J., & Tometzki, G. B. (1996). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Journal of the Chemical Society, Perkin Transactions 1, (21), 2583–2589. [Link]

-

R Discovery. (n.d.). Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Retrieved from [Link]

Sources

- 1. 28049-61-8|1-(4-Chlorophenyl)cyclobutanecarbonitrile|BLD Pharm [bldpharm.com]

- 2. labproinc.com [labproinc.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. scbt.com [scbt.com]

- 6. 1-(4-Chlorophenyl)cyclobutane carbonitrile | CAS No: 28049-61-8 [aquigenbio.com]

- 7. 1-(4-Chlorophenyl)cyclobutanecarbonitrile 97.00% | CAS: 28049-61-8 | AChemBlock [achemblock.com]

- 8. Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. 1-(4-Chlorphenyl)-1-cyclobutancarbonitril 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-(4-Chlorophenyl)cyclobutanecarbonitrile | 28049-61-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows for facile interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[4][5][6] This technical guide provides an in-depth exploration of the diverse biological activities of substituted benzimidazole derivatives, offering insights into their synthesis, mechanisms of action, and the experimental protocols essential for their evaluation.

The Architectural Blueprint: Synthesis of Substituted Benzimidazoles

The versatility of the benzimidazole scaffold stems from the accessibility of its synthesis, most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[7][8][9] The latter has gained wider acceptance due to the vast diversity of commercially available aldehydes, allowing for the introduction of a wide array of substituents at the 2-position.[9]

General Synthesis Protocol: Condensation of o-Phenylenediamine and Aldehyde

This protocol describes a common and efficient method for the synthesis of 2-substituted benzimidazoles.

Materials:

-

o-Phenylenediamine

-

Substituted aldehyde

-

Solvent (e.g., ethanol, or solvent-free conditions)[7]

-

Reaction vessel (e.g., round-bottom flask, microwave vial)

-

Stirring apparatus

-

Heating apparatus (e.g., heating mantle, microwave reactor)

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable reaction vessel, dissolve o-phenylenediamine (1 mmol) in the chosen solvent.

-

Catalyst Addition: Add the selected catalyst in the appropriate molar percentage. For instance, Er(OTf)₃ can be used at 1-10 mol%.[9]

-

Aldehyde Addition: To this mixture, add the substituted aldehyde (1-1.1 mmol).[9]

-

Reaction Conditions:

-

Conventional Heating: Stir the reaction mixture at a specified temperature (e.g., 80°C) for the required duration.[9]

-

Microwave Irradiation: For a more rapid synthesis, place the reaction vial in a microwave instrument and irradiate for a shorter period (e.g., 5-10 minutes) at a controlled temperature (e.g., 60°C).[7]

-

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.[7]

-

Work-up:

-

Upon completion, if a solid catalyst was used, separate it by filtration.[7]

-

Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.[7]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[7]

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 2-substituted benzimidazole.[7]

Causality Behind Experimental Choices: The choice of catalyst and reaction conditions significantly influences the selectivity and yield of the reaction. For instance, Er(OTf)₃ can selectively promote the formation of 1,2-disubstituted benzimidazoles when electron-rich aldehydes are used.[9] Microwave-assisted synthesis offers a green chemistry approach, often leading to shorter reaction times and higher yields.[7][11]

Diagram of Benzimidazole Synthesis Workflow

Caption: General workflow for the synthesis of substituted benzimidazoles.

A Spectrum of Defense: Antimicrobial Activity

Substituted benzimidazoles have demonstrated significant activity against a broad range of microorganisms, including bacteria and fungi.[5][8][12] Their mechanism of action often involves the inhibition of essential cellular processes in pathogens.[6]

Mechanism of Antibacterial Action

The antibacterial efficacy of benzimidazole derivatives is often attributed to their ability to interfere with the synthesis of bacterial proteins and nucleic acids, stemming from their structural resemblance to purines.[6] Some derivatives have also been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, leading to cell death.[13]

Experimental Protocol: Evaluation of Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound. The broth microdilution method is a widely accepted technique for determining MIC values.[14]

Materials:

-

Test benzimidazole derivative

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15]

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Standard antibiotic (positive control, e.g., Ciprofloxacin)[12]

-

Solvent for the test compound (e.g., DMSO)

Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in the appropriate growth medium.[15]

-

Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the benzimidazole derivative in the growth medium in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (bacteria and medium only) and a sterility control (medium only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14] This can be assessed visually or by measuring the optical density at 600 nm.[14]

Table 1: Hypothetical Antibacterial Activity of Benzimidazole Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative A | 8 | 16 |

| Derivative B | 4 | 8 |

| Ciprofloxacin | 1 | 0.5 |

Halting Replication: Antiviral Properties

Benzimidazole derivatives have emerged as a significant class of antiviral agents, demonstrating efficacy against a variety of DNA and RNA viruses.[16][17][18][19][20] Their structural adaptability allows for modifications that can enhance their potency and selectivity against specific viral targets.[16]

Mechanisms of Antiviral Action

The antiviral mechanisms of benzimidazoles are diverse and can include:

-

Inhibition of Viral Polymerases: Blocking the enzymes essential for the replication of the viral genome (RNA or DNA).[16]

-

Interference with Viral Entry: Preventing the virus from attaching to or entering host cells by targeting viral surface proteins or host cell receptors.[16]

-

Disruption of Viral Protein Processing: Inhibiting viral proteases that are crucial for the maturation of viral proteins.[16]

Diagram of Antiviral Mechanisms of Benzimidazoles

Caption: Multiple points of intervention by benzimidazoles in the viral life cycle.

Targeting Malignancy: Anticancer Activity

The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents due to its diverse mechanisms of action and minimal toxicity.[4] These derivatives can target various cellular pathways and molecules crucial for cancer cell proliferation and survival.[4][21]

Anticancer Mechanisms of Action

Benzimidazole derivatives exert their anticancer effects through multiple pathways:

-

Microtubule Inhibition: They can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4][21]

-

Enzyme Inhibition: Benzimidazoles can inhibit key enzymes involved in DNA replication and transcription, such as topoisomerases and protein kinases.[4][21][22]

-

DNA Intercalation and Alkylation: Some derivatives can directly interact with DNA, disrupting its structure and function.[4]

-

Epigenetic Regulation: They can act as epigenetic modulators, influencing gene expression without altering the DNA sequence.[4][23]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[24][25][26]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[25][26]

-

Cell culture medium and supplements (e.g., FBS, antibiotics)[24]

-

Test benzimidazole derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.[24]

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[24][25]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[24]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[24]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[24]

Table 2: Hypothetical In Vitro Cytotoxicity of Benzimidazole Derivatives

| Compound | MCF-7 IC50 (µM) | HeLa IC50 (µM) |

| Derivative C | 5.2 | 7.8 |

| Derivative D | 2.1 | 3.5 |

| Doxorubicin | 0.8 | 1.2 |

Combating Parasitic Worms: Anthelmintic Activity

Benzimidazole derivatives are widely used as anthelmintic drugs in both human and veterinary medicine to treat infections caused by parasitic worms (helminths).[8][27][28]

Mechanism of Anthelmintic Action

The primary mode of action of benzimidazole anthelmintics is the inhibition of microtubule polymerization in the parasite.[28][29] They selectively bind to the β-tubulin subunit of the parasite's microtubules with high affinity, disrupting cellular processes such as cell division, motility, and nutrient uptake, ultimately leading to the parasite's death.[27][28]

Experimental Protocol: In Vitro Larval Migration Inhibition Assay (LMIA)

The LMIA is used to assess the anthelmintic potential of compounds by measuring their effect on the migration of parasitic larvae.[30]

Materials:

-

Infective larvae of a target parasite (e.g., Haemonchus contortus)

-

Test benzimidazole derivative

-

Standard anthelmintic (positive control, e.g., Albendazole)[31]

-

Phosphate-buffered saline (PBS)

-

24-well plates

-

Sieve or mesh for larval collection

Step-by-Step Methodology:

-

Larval Preparation: Obtain and clean infective larvae of the target parasite.

-

Test Solution Preparation: Prepare different concentrations of the benzimidazole derivative and the standard anthelmintic in PBS.[31]

-

Assay Setup: In a 24-well plate, add a known number of larvae to each well containing the test solutions. Include a negative control (PBS only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) to allow for larval migration.

-

Migration Assessment: After incubation, larvae that have successfully migrated through a sieve at the bottom of the well are collected and counted.

-

Data Analysis: Calculate the percentage of inhibition of larval migration for each concentration compared to the negative control. Determine the effective concentration (EC50) value.[32]

Conclusion

The substituted benzimidazole framework continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse array of biological activities it exhibits make it a compelling scaffold for the development of new therapeutic agents. The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these derivatives against various targets.[16][33] The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel benzimidazole compounds, paving the way for the discovery of next-generation drugs to combat a wide range of diseases.

References

- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. (2024, June 15). Research & Reviews: Journal of Medicinal and Organic Chemistry.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm

- Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles. Benchchem.

- Biological activities of benzimidazole derivatives: A review.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.

- A Comprehensive Review of Methods for Testing in-vitro Anthelmintic Activity. (2025, April 30).

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Structure activity relationship of benzimidazole derivatives.

- Mechanism of action of benzimidazole derivatives as anthelmintic.

- Anti-viral Activity of 5,6-Dichloro-1-(2′-Deoxy-β-d-Ribofuranosyl)

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025, June 3). RSC Publishing.

- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret

- A Brief Review of The Biological Activities of Benzimidazole Deriv

- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2014, September 1). PubMed.

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023, June 21).

- Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives.

- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). RSC Advances.

- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016, November 16). Beilstein Journal of Organic Chemistry.

- Recent advances of benzimidazole as anticancer agents. (2023, April 3). DOI.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). RSC Advances.

- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEM

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC.

- Modes of Action of Anthelmintic Drugs. SciSpace.

- Benzimidazole synthesis. Organic Chemistry Portal.

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.

- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (2008, November 15). PubMed.

- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023, November 1). RSC Publishing.

- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC.

- Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. (2022, March 15). Cambridge University Press.

- Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. (2022, April 19).

- Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Amino-3,5-diiodobenzamide. Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 3. srrjournals.com [srrjournals.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. ijsart.com [ijsart.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. isca.me [isca.me]

- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 11. Benzimidazole synthesis [organic-chemistry.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rroij.com [rroij.com]

- 17. microbiologyresearch.org [microbiologyresearch.org]

- 18. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 22. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 23. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 26. ijprajournal.com [ijprajournal.com]

- 27. researchgate.net [researchgate.net]

- 28. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

- 30. cambridge.org [cambridge.org]

- 31. ijpsjournal.com [ijpsjournal.com]

- 32. researchgate.net [researchgate.net]

- 33. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-chloro-2-phenyl-1H-benzimidazole: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to readily interact with a multitude of biological targets, making it a "privileged scaffold" in drug design.[2] This has led to the development of a wide array of FDA-approved drugs for diverse therapeutic areas, including antiulcer (omeprazole), anthelmintic (albendazole), and antihistaminic agents.[2][3] The versatility of the benzimidazole core, which allows for substitutions at various positions, has fueled extensive research into novel derivatives with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[4][5] This guide focuses on a specific and promising derivative, 4-chloro-2-phenyl-1H-benzimidazole, and its potential therapeutic applications, providing in-depth insights for researchers and drug development professionals.

Synthesis and Physicochemical Properties of 4-chloro-2-phenyl-1H-benzimidazole

The synthesis of 2-substituted benzimidazoles is a well-established process in organic chemistry. A common and efficient method for the synthesis of 4-chloro-2-phenyl-1H-benzimidazole involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde.[4] This reaction is typically carried out under reflux in a suitable solvent such as ethanol.[6] Another approach involves the reaction of o-phenylenediamine with p-chlorobenzoic acid in the presence of a catalyst like ammonium chloride.[7]

The resulting compound, 4-chloro-2-phenyl-1H-benzimidazole (C13H9ClN2), is a solid at room temperature.[6] Spectroscopic techniques such as FT-IR and 1H-NMR are crucial for its characterization. The FT-IR spectrum typically shows a characteristic absorption band for the N-H group around 3379 cm-1 and a band for the C-Cl bond around 686 cm-1.[8]

General Synthesis Protocol:

A widely adopted method for the synthesis of 2-(4-chlorophenyl)-1H-benzimidazole is the reaction of o-phenylenediamine with 4-chlorobenzaldehyde. The following is a representative experimental protocol:

Materials:

-

o-phenylenediamine

-

4-chlorobenzaldehyde

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve equimolar amounts of o-phenylenediamine and 4-chlorobenzaldehyde in ethanol in a round-bottom flask.[6]

-

Attach a reflux condenser and heat the mixture to reflux for a period of 4-5 hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 2-(4-chlorophenyl)-1H-benzimidazole.[10]

Potential Therapeutic Applications

The 4-chloro-2-phenyl-1H-benzimidazole scaffold has been investigated for a range of therapeutic applications, demonstrating significant potential in several key areas of drug discovery.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A primary mechanism driving inflammation is the cyclooxygenase (COX) pathway, which leads to the production of pro-inflammatory prostaglandins.[11]

Derivatives of 4-chloro-2-phenyl-1H-benzimidazole have shown promising anti-inflammatory properties. Some of these compounds have been found to exhibit their effects through the inhibition of COX-2, the inducible isoform of the COX enzyme that is upregulated at sites of inflammation.[12] The selective inhibition of COX-2 over COX-1 is a desirable attribute for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13]

A standard in vivo model to assess the acute anti-inflammatory activity of a compound is the carrageenan-induced paw edema model in rats.[14]

Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Steps:

-

Animal Preparation: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment. They are fasted overnight with free access to water.

-

Grouping: The rats are randomly divided into groups (n=6 per group): a vehicle control group, a positive control group (e.g., receiving a standard NSAID like indomethacin), and one or more test groups receiving different doses of the 4-chloro-2-phenyl-1H-benzimidazole derivative.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Administration: The test compound, vehicle, or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.[15][16]

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-inflammatory effect.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Benzimidazole derivatives have emerged as a promising class of compounds with potent antiproliferative activity against various cancer cell lines.[17] The 4-chloro-2-phenyl-1H-benzimidazole scaffold has been incorporated into molecules that exhibit cytotoxicity through mechanisms such as the induction of apoptosis and cell cycle arrest.[6][18]

Mechanism of Action: Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Some benzimidazole derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins, such as increasing the levels of pro-apoptotic proteins (e.g., Bax, caspases) and decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2).[3]

Caption: Proposed Apoptotic Pathway Induced by Benzimidazole Derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[19][20]

Detailed Steps:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[21]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 4-chloro-2-phenyl-1H-benzimidazole derivative (typically dissolved in DMSO and then diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.[22]

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formazan crystals to form.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Table 1: Representative Cytotoxicity Data for Benzimidazole Derivatives

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Benzimidazole Derivative | HCT116 | Colorectal Carcinoma | 4.53 - 5.85 | [23] |

| N-substituted bis-benzimidazole | NCI-H522 | Lung Cancer | Significant activity | [20] |

| N-substituted bis-benzimidazole | NCI-H23 | Lung Cancer | Significant activity | [17] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[24] The 4-chloro-2-phenyl-1H-benzimidazole scaffold has been identified as a key component in compounds with potent antibacterial and antifungal properties.[25]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A plausible mechanism for the antifungal activity of some benzimidazole derivatives is the inhibition of ergosterol biosynthesis.[5] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. This mechanism is similar to that of azole antifungal drugs.

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Steps:

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

-

Compound Dilution: A serial dilution of the 4-chloro-2-phenyl-1H-benzimidazole derivative is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

| Benzimidazole-triazole hybrid | Escherichia coli | 3.125 - 12.5 | [26] |

| Benzimidazole-triazole hybrid | Staphylococcus aureus | 12.5 | [26] |

| N-alkylated-2-phenyl-1H-benzimidazole | Candida albicans | 64 - 128 | [5] |

| N-alkylated-2-phenyl-1H-benzimidazole | Aspergillus niger | 64 - 512 | [5] |

Conclusion and Future Directions

4-chloro-2-phenyl-1H-benzimidazole and its derivatives represent a highly promising class of compounds with a diverse range of potential therapeutic applications. Their demonstrated anti-inflammatory, anticancer, and antimicrobial activities, coupled with well-established synthetic routes, make them attractive candidates for further drug discovery and development efforts.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-chloro-2-phenyl-1H-benzimidazole scaffold can lead to the identification of derivatives with enhanced potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: Further in-depth studies are needed to fully understand the molecular mechanisms underlying the observed biological activities. This includes identifying specific protein targets and signaling pathways.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be evaluated in relevant animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could be employed to improve the bioavailability and targeted delivery of these compounds, thereby enhancing their therapeutic efficacy and minimizing potential side effects.

The continued exploration of the therapeutic potential of 4-chloro-2-phenyl-1H-benzimidazole holds significant promise for the development of novel and effective treatments for a wide range of human diseases.

References

- The synthetic approach of benzimidazole derivatives as anti-inflammatory agents - JMPAS. (n.d.).

-

Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. Retrieved from [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC. Retrieved from [Link]

-

4.3.3. Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. Retrieved from [Link]

-

In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (n.d.). Scholars Research Library. Retrieved from [Link]

-

In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. (2015). ResearchGate. Retrieved from [Link]

-

2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole. (n.d.). PMC. Retrieved from [Link]

-

Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. (n.d.). University of Otago. Retrieved from [Link]

-

Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. (2025). JournalAgent. Retrieved from [Link]

-

In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved from [Link]

-

ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

-

(PDF) 2-(4-Chlorophenyl)-1H-benzimidazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026). Retrieved from [Link]

-

CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. (2021). Anticancer Research. Retrieved from [Link]

-

Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). PMC. Retrieved from [Link]

-

(PDF) Synthesis and antimicrobial activity evaluation of some benzimidazole and indole derivatives. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved from [Link]

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (n.d.). PMC. Retrieved from [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and determination of antibacterial activity of Benzimidazole derivatives. (2025). IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

-

Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. Retrieved from [Link]

-

Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). MDPI. Retrieved from [Link]

-

Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. (2021). Scholars Middle East Publishers. Retrieved from [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (n.d.). PMC. Retrieved from [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (2023). MDPI. Retrieved from [Link]

-

4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. (n.d.). PMC. Retrieved from [Link]

-

COX Inhibitors. (2024). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. Retrieved from [Link]

-

Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022). MDPI. Retrieved from [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. thaiscience.info [thaiscience.info]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. orientjchem.org [orientjchem.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Antimicrobial Properties of Novel Benzimidazole Amide Derivatives Bearing Thiophene Moiety | IntechOpen [intechopen.com]

- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 22. pdf.journalagent.com [pdf.journalagent.com]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 26. mdpi.com [mdpi.com]

Repurposing the Benzimidazole Scaffold in Oncology: Molecular Mechanisms and Experimental Validation

Executive Summary

Benzimidazoles, characterized by a fusion of benzene and imidazole rings, have long been established as broad-spectrum anthelmintic agents (e.g., mebendazole, albendazole). However, their structural homology to purine nucleosides has positioned them as highly privileged pharmacophores in modern oncology[1]. By functioning as hydrogen donors or acceptors, benzimidazole derivatives interact with a diverse array of intracellular targets, overcoming critical hurdles like chemoresistance and non-selectivity[2]. This whitepaper dissects the multi-targeted mechanisms of action (MoA) of benzimidazole compounds in cancer cells, synthesizing quantitative efficacy data with highly validated experimental protocols for preclinical drug development.

Core Mechanisms of Action

Microtubule Destabilization via the Colchicine Binding Site

The most thoroughly validated anticancer mechanism of benzimidazole carbamates is the potent inhibition of tubulin polymerization[3]. Unlike taxanes (e.g., paclitaxel) that stabilize microtubules, benzimidazoles bind directly to the colchicine-binding site on β -tubulin[3][4]. This binding prevents the formation of tubulin dimers into functional microtubules, a process strictly required for mitotic spindle formation during cell division. Because they operate via destabilization rather than stabilization, benzimidazoles are highly efficacious in suppressing the growth of paclitaxel-resistant tumor cells, such as the 1A9PTX22 human ovarian cancer cell line[5]. The immediate downstream consequence of this structural disruption is cell cycle arrest at the G2/M phase[6][7].

Induction of Apoptosis and Mitochondrial Disruption

Following prolonged G2/M arrest, cancer cells treated with benzimidazoles are driven toward programmed cell death. This occurs via both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways[8]. Benzimidazoles upregulate pro-apoptotic proteins such as Bax while simultaneously downregulating anti-apoptotic guardians like Bcl-2[8][9]. This stoichiometric shift increases mitochondrial membrane permeability, facilitating the release of cytochrome c into the cytosol and triggering the activation of executioner caspases (Caspase-3 and Caspase-7)[6][8]. Furthermore, compounds like fenbendazole induce apoptosis through the generation of reactive oxygen species (ROS), further collapsing mitochondrial membrane potential[8].

Topoisomerase and Kinase Inhibition

Beyond tubulin, the structural flexibility of the benzimidazole ring allows for the design of hybrid molecules that target nuclear and cytoplasmic enzymes. Bis-benzimidazoles and benzimidazole-chalcone hybrids act as non-intercalative Topoisomerase I and II inhibitors[1][9]. By binding to the DNA minor groove or the ATP-binding site of Topo II, they prevent the resolution of DNA supercoiling, leading to fatal DNA strand breaks[1]. Additionally, novel derivatives have been engineered to inhibit oncogenic kinases, including VEGFR, EGFR, and the PI3K/AKT signaling pathways, effectively crippling tumor angiogenesis and unchecked cellular proliferation[2].

Fig 1. Multi-target signaling pathways modulated by benzimidazole compounds in cancer cells.

Quantitative Efficacy Data